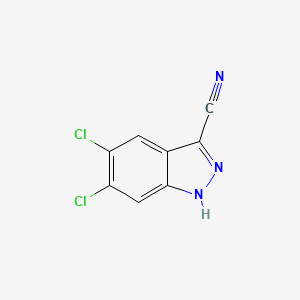

5,6-Dichloro-1H-indazole-3-carbonitrile

Descripción general

Descripción

5,6-Dichloro-1H-indazole-3-carbonitrile: is a chemical compound belonging to the indazole family, characterized by the presence of a fused benzene and pyrazole ring system

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Dichloro-1H-indazole-3-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 5,6-dichloro-2-nitroaniline with a suitable nitrile source under acidic or basic conditions, followed by cyclization to form the indazole ring.

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Análisis De Reacciones Químicas

Types of Reactions: 5,6-Dichloro-1H-indazole-3-carbonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the nitrile group to primary amines.

Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace halogen atoms.

Major Products Formed:

Oxidation: Formation of indazole oxides.

Reduction: Formation of 5,6-dichloro-1H-indazole-3-amine.

Substitution: Formation of various substituted indazole derivatives.

Aplicaciones Científicas De Investigación

Antitumor Activity

Recent studies have highlighted the antitumor potential of 5,6-Dichloro-1H-indazole-3-carbonitrile and its derivatives. For instance, research indicates that certain indazole derivatives exhibit significant inhibitory effects against various cancer cell lines.

- Case Study: K562 Cell Line

A derivative of this compound demonstrated an IC50 value of 5.15 µM against the K562 leukemia cell line. This compound showed selective toxicity towards cancer cells compared to normal cells (HEK-293), with an IC50 value of 33.2 µM , indicating a selectivity index (SI) of 6.45 , which is favorable compared to traditional chemotherapeutics like 5-fluorouracil (SI = 0.14) .

Kinase Inhibition

The compound has been explored for its role as a kinase inhibitor , particularly against fibroblast growth factor receptors (FGFRs) and Bcr-Abl tyrosine kinases.

-

Bcr-Abl Inhibition

A study reported that certain indazole derivatives exhibited potent inhibition against both wild-type and T315I mutant Bcr-Abl kinases, with IC50 values as low as 0.014 µM for some derivatives . This positions these compounds as potential alternatives to existing therapies for chronic myeloid leukemia (CML). -

FGFR Inhibition

Another investigation identified that derivatives of this compound act as effective inhibitors of FGFR1, with reported IC50 values around 30.2 nM . This suggests their utility in targeting pathways involved in cancer proliferation and survival .

Structural Variations and Their Impact

The biological activity of this compound can be significantly influenced by structural modifications:

| Compound Variant | Target | IC50 Value | Notes |

|---|---|---|---|

| 5,6-Dichloro Derivative | K562 Cells | 5.15 µM | Selective for cancer cells |

| Bcr-Abl Inhibitor | Bcr-Abl WT | 0.014 µM | Comparable to Imatinib |

| FGFR Inhibitor | FGFR1 | 30.2 nM | Highly potent |

Synthesis and Development

The synthesis of this compound typically involves several steps that can be optimized for yield and purity:

- Starting Material : The synthesis often begins with readily available indole derivatives.

- Functionalization : The introduction of chlorine and cyano groups is crucial for enhancing biological activity.

- Optimization : Reaction conditions such as temperature, solvents, and catalysts are optimized to maximize yield.

Mecanismo De Acción

The mechanism of action of 5,6-Dichloro-1H-indazole-3-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparación Con Compuestos Similares

5,6-Dichloro-1H-indazole: Lacks the nitrile group but shares the core indazole structure.

5,6-Dichloro-1H-indazole-3-carboxylic acid: Contains a carboxylic acid group instead of a nitrile group.

5,6-Dichloro-1H-indazole-3-methyl: Features a methyl group at the 3-position instead of a nitrile group.

Actividad Biológica

5,6-Dichloro-1H-indazole-3-carbonitrile is a compound that has garnered attention for its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

This compound features a unique indazole scaffold, which is known for its ability to interact with multiple biological targets. The presence of chlorine atoms at the 5 and 6 positions enhances its reactivity and potential biological efficacy.

Antitumor Activity

Recent studies have highlighted the antitumor properties of indazole derivatives, including this compound. A notable study demonstrated that this compound exhibits significant inhibitory effects against cancer cell lines such as K562, with an IC50 value of approximately 5.15 µM . The mechanism of action involves:

- Induction of Apoptosis : Treatment with the compound led to increased apoptosis rates in K562 cells, with total apoptosis rates rising significantly in a dose-dependent manner. For instance, treatment with 14 µM resulted in a late apoptosis rate of 37.72% .

- Cell Cycle Arrest : The compound was shown to arrest the cell cycle at the G0/G1 phase, indicating its potential to inhibit cancer cell proliferation .

Table 1: Antitumor Activity Summary

| Cell Line | IC50 (µM) | Apoptosis Rate (%) | Cell Cycle Phase Arrest |

|---|---|---|---|

| K562 | 5.15 | 37.72 (at 14 µM) | G0/G1 phase increase |

The antitumor activity of this compound is closely linked to its influence on key regulatory proteins involved in apoptosis:

- Bcl-2 and Bax Regulation : The compound decreases the expression of Bcl-2 (an anti-apoptotic protein) while increasing Bax (a pro-apoptotic protein), promoting apoptosis in cancer cells .

- p53 Pathway Modulation : It also modulates the p53/MDM2 pathway by upregulating p53 levels and downregulating MDM2, leading to enhanced transcription of pro-apoptotic genes .

Antimicrobial Activity

In addition to its anticancer properties, this compound has been evaluated for antimicrobial activity. A study reported that certain indazole derivatives exhibited antibacterial effects against various strains, including Enterococcus faecalis. However, specific data on the antimicrobial efficacy of this compound alone remains limited .

Case Studies and Research Findings

Several studies have explored the biological activities associated with indazole derivatives:

- Antitumor Efficacy : A systematic review indicated that indazole derivatives consistently show promise as anticancer agents across various cell lines .

- Synthesis and Structure-Activity Relationship (SAR) : Research has focused on optimizing substituents on the indazole ring to enhance biological activity. For example, modifications at different positions have been shown to influence both antitumor and antimicrobial properties .

Propiedades

IUPAC Name |

5,6-dichloro-1H-indazole-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3Cl2N3/c9-5-1-4-7(2-6(5)10)12-13-8(4)3-11/h1-2H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPYROIGJUKKVPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=CC(=C1Cl)Cl)NN=C2C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50693087 | |

| Record name | 5,6-Dichloro-1H-indazole-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50693087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885278-39-7 | |

| Record name | 5,6-Dichloro-1H-indazole-3-carbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885278-39-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5,6-Dichloro-1H-indazole-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50693087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.